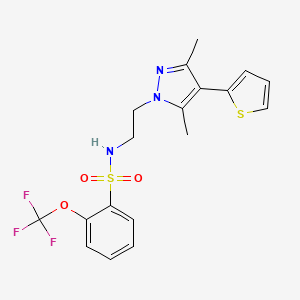

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Beschreibung

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole core substituted with a thiophene moiety and a trifluoromethoxy group. Its structural complexity arises from the integration of a sulfonamide backbone, a pyrazole ring (3,5-dimethyl-4-thiophenyl), and a trifluoromethoxy substituent on the benzene ring. The synthesis of analogous sulfonamide-pyrazole hybrids typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and coupling reactions, as seen in related studies .

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O3S2/c1-12-17(15-7-5-11-28-15)13(2)24(23-12)10-9-22-29(25,26)16-8-4-3-6-14(16)27-18(19,20)21/h3-8,11,22H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFYUSPOCUJZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pest control. This article delves into its synthesis, biological mechanisms, and research findings relevant to its activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyrazole Ring : The pyrazole is synthesized via the reaction of hydrazine with a 1,3-diketone.

- Thiophene Substitution : This is achieved through coupling reactions, such as the Suzuki-Miyaura coupling using thiophene boronic acid derivatives.

- Final Amidation : The last step involves an amidation reaction with trifluoromethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate cellular signaling pathways, leading to various biological effects such as apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cytotoxicity : In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .

- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis and causes cell cycle arrest in the G0/G1 phase, indicating its potential effectiveness in glioma treatment .

Pesticidal Activity

The compound has also been evaluated for its pesticidal properties:

- Larvicidal Activity : Preliminary bioassays indicated good larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. One derivative exhibited a lethal rate of 100% at 5 mg/L .

- Fungicidal Properties : It has demonstrated fungicidal activities against Pyricularia oryzae, with effective concentrations (EC50) significantly lower than that of control drugs, suggesting its potential use in agricultural applications .

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide exhibit a range of biological activities:

- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : Its ability to modulate microbial metabolism suggests potential use as an antimicrobial agent against various pathogens .

Cancer Treatment

The compound's structural attributes make it a candidate for anticancer drug development. Similar compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of pyrazole and thiophene have demonstrated significant cytotoxicity against various cancer cell lines, including:

| Compound Type | Cancer Cell Lines Tested | IC50 Values (µM) |

|---|---|---|

| Pyrazole Derivatives | MCF-7 (Breast), HCT116 (Colon) | < 10 |

| Thiophene Derivatives | A549 (Lung), HeLa (Cervical) | < 15 |

Recent studies have highlighted novel derivatives exhibiting potent activity against multiple cancer types, indicating that modifications to the existing structure could enhance efficacy .

Analgesic and Anti-inflammatory Agents

Given its potential to inhibit inflammatory pathways, this compound could be developed as an analgesic. Compounds containing similar moieties have been reported to alleviate pain in preclinical models, suggesting that N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide may offer similar benefits .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide. For example:

- Synthesis and Anticancer Activity : A study synthesized derivatives showing IC50 values as low as 0.48 µM against MCF-7 cells, indicating strong anticancer potential .

- Inflammatory Response Modulation : Another research indicated that similar compounds significantly reduced inflammation markers in animal models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Pyrazole/Triazole Cores

Compounds bearing pyrazole or triazole heterocycles are structurally and functionally relevant. For example:

- Triazole-thiones (e.g., compounds [7–9] in ) replace the pyrazole with a 1,2,4-triazole ring. These triazoles exhibit tautomerism (thiol-thione equilibrium), confirmed by IR spectra lacking ν(S–H) (~2500–2600 cm⁻¹) but showing ν(C=S) at 1247–1255 cm⁻¹ . In contrast, the target pyrazole derivative lacks a thione group, simplifying its tautomeric behavior.

- Pyrazole vs. Triazole Bioactivity : Triazoles often display enhanced metabolic stability due to their larger ring size and hydrogen-bonding capacity, whereas pyrazoles may offer greater conformational rigidity.

Sulfonamide Backbone Modifications

The trifluoromethoxy (-OCF₃) group on the benzene ring distinguishes the target compound from halogenated analogues (e.g., X = Cl, Br in ). Key differences include:

- Lipophilicity : The trifluoromethoxy group increases lipophilicity (logP) relative to halogens, which may improve membrane permeability.

Thiophene Substitution

The 4-thiophenyl group on the pyrazole contrasts with phenyl or fluorophenyl substituents in analogues (e.g., 2,4-difluorophenyl in ). Thiophene introduces:

- Electronic Effects : The sulfur atom contributes to π-electron delocalization, altering redox properties.

- Steric Considerations : Thiophene’s smaller size compared to substituted phenyl groups may reduce steric hindrance in target binding.

Physicochemical Properties

Q & A

Basic: What synthetic strategies are recommended for preparing this benzenesulfonamide derivative?

Answer:

The compound can be synthesized via nucleophilic substitution between a pyrazole-ethylamine intermediate and a sulfonyl chloride derivative. A general protocol involves:

- Reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with the appropriate sulfonyl chloride in anhydrous THF under inert conditions, using triethylamine as a base to scavenge HCl .

- Key steps include monitoring reaction progress via TLC, aqueous workup (DCM extraction), and purification via reduced-pressure distillation.

Critical Considerations: - Use of anhydrous solvents to avoid side reactions with moisture-sensitive trifluoromethoxy groups.

- Stoichiometric control of sulfonyl chloride to prevent over-sulfonation .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

- 1H/13C-NMR : To confirm substitution patterns (e.g., thiophen-2-yl vs. thiophen-3-yl) and verify methyl/trifluoromethoxy group integration. For example, the pyrazole methyl groups typically appear as singlets at δ ~2.1–2.3 ppm .

- IR Spectroscopy : Detect characteristic stretches (e.g., S=O at ~1350 cm⁻¹, C-F at ~1100 cm⁻¹). Absence of NH stretches in tautomeric forms can indicate sulfonamide stability .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 367.06036 g/mol) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (temperature, solvent ratio, catalyst loading). For example, flow-chemistry systems enable precise control of residence time and temperature gradients, improving reproducibility .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or polymer-supported bases) to enhance nucleophilicity of the amine intermediate .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track sulfonamide formation and minimize byproducts .

Advanced: How does tautomerism impact structural analysis, and how can it be resolved?

Answer:

- Tautomeric Challenges : The pyrazole-thiophene moiety may exhibit keto-enol tautomerism, altering NMR/IR profiles. For instance, thione tautomers lack S-H stretches (~2500 cm⁻¹) but retain C=S vibrations (~1250 cm⁻¹) .

- Resolution Methods :

Basic: What are the critical safety considerations for handling this compound?

Answer:

- Stability : Avoid prolonged exposure to light/moisture due to hydrolytic sensitivity of the sulfonamide group. Store under inert gas at -20°C .

- Toxicity : Use fume hoods and PPE (gloves, goggles) during synthesis. No acute toxicity data is available, but structurally related sulfonamides exhibit moderate irritancy .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., carbonic anhydrase IX) to prioritize sulfonamide modifications. Focus on optimizing hydrophobic interactions with the trifluoromethoxy group .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl on pyrazole) with solubility/logP to balance membrane permeability and aqueous stability .

Advanced: How to address contradictions in spectral data during characterization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.